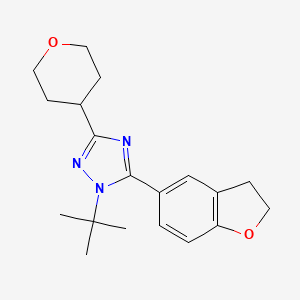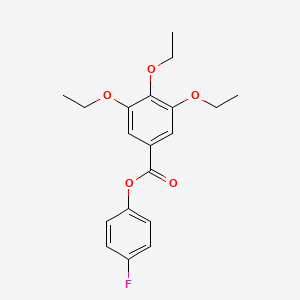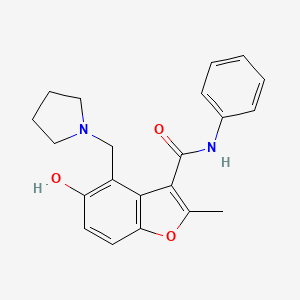![molecular formula C18H26N6O B5629481 6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5629481.png)
6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazine derivatives are an important class of nitrogen-containing heterocycles with wide-ranging applications in chemistry, including as building blocks for more complex molecules. The specific compound is related to this class, featuring a triazine core substituted with various groups that significantly influence its properties and reactivity.
Synthesis Analysis
The synthesis of triazine derivatives typically involves the reaction of precursors such as cyanoguanidine with aldehydes, ketones, or isocyanates under specific conditions. For instance, Chau et al. (1998) described a method for synthesizing 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from aromatic aldehyde or ketone ethoxycarbonylhydrazones and aryl or methyl isocyanates, showcasing a versatile approach to accessing a variety of triazine structures (Chau, Malanda, & Milcent, 1998).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex, with the possibility of tautomeric forms depending on the substitution pattern and environmental conditions. The study by Odabaşoǧlu et al. (2003) on keto-amine tautomers of a cyclohexadienone derivative highlights the structural versatility of compounds related to triazines, where intramolecular hydrogen bonding plays a crucial role in stabilizing specific tautomers (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Chemical Reactions and Properties
Triazine derivatives can undergo a range of chemical reactions, including substitutions and cycloadditions, which allow for further functionalization of the molecule. For example, the reactivity of triazine with diazomethane to produce O-methyl derivatives, as explored by Sañudo et al. (2006), demonstrates the chemical versatility and potential for modification of triazine-based compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature of the substituents. Studies on related compounds provide insights into how modifications to the triazine core affect these properties. For example, the work on polyamides derived from a diamine containing a triazine unit by Li et al. (2009) showcases the impact of triazine incorporation on polymer solubility and film-forming ability, relevant for understanding the physical behavior of triazine derivatives in various applications (Li, Wang, Li, & Jiang, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[[cyclohexyl(methyl)amino]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-24(14-6-4-3-5-7-14)12-16-21-17(19)23-18(22-16)20-13-8-10-15(25-2)11-9-13/h8-11,14H,3-7,12H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYKRXTZIABJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)N)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5629400.png)
![6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5629406.png)
![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)
![7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5629444.png)

![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629455.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)



